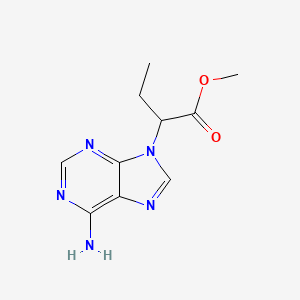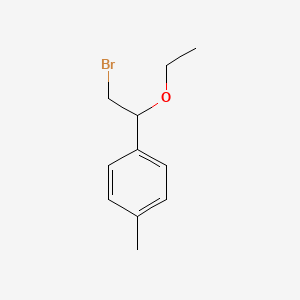![molecular formula C9H7ClO4 B15300996 Methyl 3-[(chlorocarbonyl)oxy]benzoate](/img/structure/B15300996.png)
Methyl 3-[(chlorocarbonyl)oxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(chlorocarbonyl)oxy]benzoate, also known as 3-chlorocarbonylbenzoic acid methyl ester, is a chemical compound with the molecular formula C9H7ClO4 and a molecular weight of 214.6 g/mol . This compound is primarily used as a building block in proteomics research and various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-[(chlorocarbonyl)oxy]benzoate can be synthesized through the esterification of 3-chlorocarbonylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction typically involves refluxing the reactants for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(chlorocarbonyl)oxy]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chlorocarbonyl group can be substituted with other nucleophiles such as amines or alcohols.
Hydrolysis: The ester group can be hydrolyzed to form 3-chlorocarbonylbenzoic acid and methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being common choices.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzoates such as amides or esters.
Hydrolysis: The primary products are 3-chlorocarbonylbenzoic acid and methanol.
Reduction: The major product is 3-hydroxymethylbenzoate.
Scientific Research Applications
Methyl 3-[(chlorocarbonyl)oxy]benzoate is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of methyl 3-[(chlorocarbonyl)oxy]benzoate involves its reactivity with nucleophiles due to the presence of the electrophilic chlorocarbonyl group. This reactivity allows it to form covalent bonds with various nucleophilic species, making it a valuable intermediate in chemical syntheses . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Methyl 3-[(chlorocarbonyl)oxy]benzoate can be compared with other similar compounds such as:
Methyl 4-[(chlorocarbonyl)oxy]benzoate: Similar in structure but with the chlorocarbonyl group at the para position.
Methyl 2-[(chlorocarbonyl)oxy]benzoate: Similar in structure but with the chlorocarbonyl group at the ortho position.
Methyl 3-[(bromocarbonyl)oxy]benzoate: Similar but with a bromine atom instead of chlorine in the carbonyl group.
The uniqueness of this compound lies in its specific reactivity and the position of the chlorocarbonyl group, which influences its chemical behavior and applications .
Properties
Molecular Formula |
C9H7ClO4 |
|---|---|
Molecular Weight |
214.60 g/mol |
IUPAC Name |
methyl 3-carbonochloridoyloxybenzoate |
InChI |
InChI=1S/C9H7ClO4/c1-13-8(11)6-3-2-4-7(5-6)14-9(10)12/h2-5H,1H3 |
InChI Key |
ODWYTEUMGMKEDB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


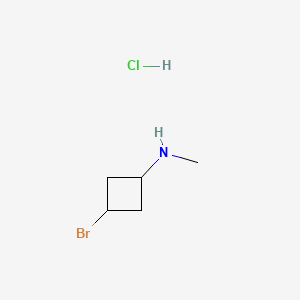

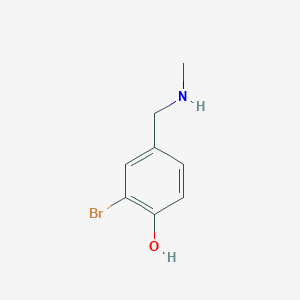

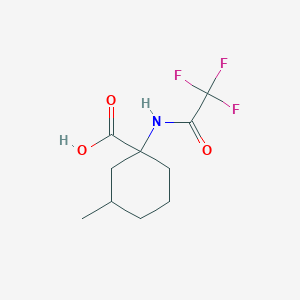
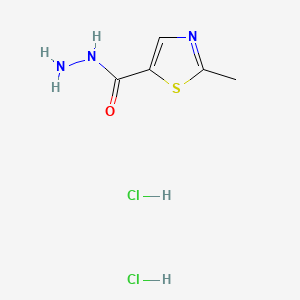
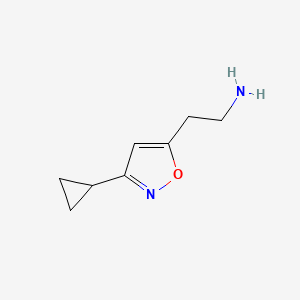

![2-((E)-2-((E)-4'-Butoxy-6-((E)-2-(1-butylbenzo[cd]indol-2(1H)-ylidene)ethylidene)-4-methyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)vinyl)-1-butylbenzo[cd]indol](/img/structure/B15300959.png)
![1-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)piperidine-4-carboxylic acid, Mixture of diastereomers](/img/structure/B15300981.png)

![[1-(Difluoromethyl)cyclobutyl]methanethiol](/img/structure/B15300999.png)
